
BAY-850: A Potent and Selective Chemical Probe
for the ATAD2 Bromodomain

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BAY-850

Cat. No.: B1191589 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
ATPase Family AAA Domain Containing 2 (ATAD2), also known as ANCCA, is a compelling

target in oncology due to its role as an epigenetic regulator and transcriptional co-factor.[1]

Overexpressed in a multitude of cancers, ATAD2 is implicated in driving tumor progression and

is often associated with poor patient prognosis.[1][2] ATAD2 contains a bromodomain, a

conserved structural motif that recognizes and binds to acetylated lysine residues on histones,

thereby tethering the protein to chromatin.[1] This interaction is crucial for its function as a

coactivator for oncogenic transcription factors such as MYC, AR, and ERα.[1] The development

of potent and selective inhibitors of the ATAD2 bromodomain is therefore a key strategy for

dissecting its biological function and exploring its therapeutic potential.

This technical guide focuses on BAY-850, a potent, selective, and cell-active chemical probe

for the ATAD2 bromodomain.[1][3] Discovered through a DNA-encoded library screen, BAY-850
exhibits a novel chemical structure and an unusual mode of action, inducing dimerization of the

ATAD2 bromodomain.[1] This document provides a comprehensive overview of BAY-850,

including its binding characteristics, selectivity profile, and detailed methodologies for its use in

key biochemical and cellular assays.

Data Presentation: Quantitative Profile of BAY-850
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The following tables summarize the quantitative data for BAY-850 and its corresponding

inactive control, BAY-460, providing a clear comparison of their biochemical and biophysical

properties.

Table 1: In Vitro Potency and Binding Affinity of BAY-850

Assay Type Target Peptide IC50 (nM) Kd (nM) Reference

TR-FRET ATAD2 BD

Mono-

acetylated

Histone H4

166 - [1][4]

TR-FRET ATAD2 BD

Tetra-

acetylated

Histone H4

22 - [1][5]

HTRF ATAD2A BD
Acetylated

H4 Peptide
20 - [6]

AlphaScreen ATAD2 BD

Tetra-

acetylated

Histone H4

157 - [1]

BROMOscan ATAD2 - - 115 [1][4]

MST ATAD2 BD - - 85 [6]

Table 2: Selectivity and Cellular Activity of BAY-850
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Assay Type Parameter Value Notes Reference

BROMOscan Selectivity

No significant

binding to other

bromodomains at

10 µM

Highly selective

for ATAD2 over

other

bromodomain

family members.

[6]

Kinase Panel Inhibition

No inhibitory

activity against

354 kinases

Demonstrates

high selectivity

against a broad

panel of kinases.

[1][5]

GPCR Panel Activity

Modest effects at

high

concentrations

Minimal off-target

effects on a

panel of GPCRs.

[1][5]

FRAP (MCF7

cells)
Cellular Activity

Maximal on-

target activity at

1 µM

Displaces full-

length GFP-

ATAD2 from

chromatin.

[1][6]

Table 3: Comparison of BAY-850 and its Inactive Control, BAY-460

Compound
ATAD2 TR-FRET
IC50 (µM)

BROMOscan
Activity (at 10 µM)

Cellular Activity
(FRAP)

BAY-850
0.022 (tetra-acetylated

H4)
Active Active at 1 µM

BAY-460 16 Inactive Inactive

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize BAY-
850.
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Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This assay is used to measure the ability of a compound to disrupt the interaction between the

ATAD2 bromodomain and an acetylated histone peptide.

Principle: TR-FRET relies on the transfer of energy between a donor fluorophore (e.g.,

Europium cryptate) and an acceptor fluorophore (e.g., XL665) when they are in close proximity.

[7][8] In this assay, the ATAD2 bromodomain is typically tagged with a donor fluorophore (or an

antibody recognizing a tag on the protein is labeled with the donor), and the acetylated histone

peptide is labeled with an acceptor fluorophore.[9] When the protein and peptide interact, FRET

occurs. A test compound that inhibits this interaction will disrupt FRET, leading to a decrease in

the acceptor signal.[10]

Protocol:

Reagent Preparation:

Prepare a stock solution of recombinant ATAD2 bromodomain (e.g., GST-tagged) and a

biotinylated, acetylated histone H4 peptide (e.g., mono- or tetra-acetylated).

Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).

[11]

Prepare solutions of the donor (e.g., anti-GST-Europium) and acceptor (e.g., Streptavidin-

XL665).

Assay Procedure (384-well plate format):

Add 2 µL of test compound (serially diluted in DMSO) or DMSO control to the assay plate.

Add 4 µL of a solution containing the ATAD2 bromodomain and the acetylated histone

peptide in assay buffer.

Incubate for 15 minutes at room temperature.

Add 4 µL of a solution containing the donor and acceptor fluorophores in assay buffer.
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Incubate for 1-2 hours at room temperature, protected from light.[12]

Detection:

Measure the fluorescence emission at two wavelengths (e.g., 615 nm for the donor and

665 nm for the acceptor) using a TR-FRET-compatible plate reader after a time delay

(typically 50-100 µs) to reduce background fluorescence.[7][13]

Data Analysis:

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.[10]

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay) Assay
This bead-based assay also measures the disruption of protein-peptide interactions.

Principle: AlphaScreen technology utilizes two types of beads: donor and acceptor beads.[14]

The donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient

oxygen to singlet oxygen. If an acceptor bead is in close proximity (within ~200 nm), the singlet

oxygen will trigger a chemiluminescent signal in the acceptor bead, which is then measured.

[15][16] In the context of ATAD2, one binding partner (e.g., His-tagged ATAD2) is captured on

one type of bead (e.g., Nickel chelate acceptor beads), and the other binding partner (e.g.,

biotinylated acetylated histone peptide) is captured on the other type of bead (e.g., streptavidin

donor beads).[17] An inhibitor will separate the beads, leading to a decrease in the signal.

Protocol:

Reagent Preparation:

Prepare stock solutions of tagged ATAD2 bromodomain (e.g., His-tagged) and a

biotinylated acetylated histone H4 peptide.

Prepare assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).[7]
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Resuspend streptavidin donor beads and nickel chelate acceptor beads in the dark.

Assay Procedure (384-well plate format):

Add 5 µL of test compound or DMSO control to the assay plate.

Add 5 µL of a solution containing the tagged ATAD2 bromodomain and the biotinylated

acetylated histone peptide in assay buffer.

Incubate for 1 hour at room temperature with gentle shaking.

In subdued light, add 5 µL of a mixture of streptavidin donor beads and nickel chelate

acceptor beads.

Incubate for 1-2.5 hours at room temperature in the dark.[17]

Detection:

Measure the luminescent signal using an AlphaScreen-compatible plate reader.

Data Analysis:

Plot the signal intensity against the logarithm of the compound concentration and fit the

data to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the

determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH

and ΔS).

Principle: An ITC instrument consists of a reference cell and a sample cell.[18] The sample cell

contains one of the binding partners (e.g., ATAD2), and the other binding partner (e.g., BAY-
850) is titrated into the sample cell from a syringe.[19] The instrument measures the power

required to maintain a zero temperature difference between the two cells.[11] The heat

released or absorbed upon binding is measured after each injection.

Protocol:
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Sample Preparation:

Dialyze the protein (ATAD2 bromodomain) and dissolve the compound (BAY-850) in the

exact same buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES, pH 7.5,

150 mM NaCl.

Degas all solutions thoroughly before use.

Determine the accurate concentrations of the protein and the compound.

ITC Experiment:

Fill the sample cell (typically ~200-300 µL) with the ATAD2 bromodomain solution (e.g.,

10-50 µM).

Fill the injection syringe (typically ~40-100 µL) with the BAY-850 solution (e.g., 100-500

µM, typically 10-fold higher than the protein concentration).

Perform a series of small injections (e.g., 2-10 µL) of the compound into the protein

solution, with sufficient time between injections for the signal to return to baseline.

Data Analysis:

Integrate the heat signal for each injection.

Plot the heat change per mole of injectant against the molar ratio of the two binding

partners.

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to

determine the Kd, n, and ΔH. ΔS can then be calculated from the Gibbs free energy

equation (ΔG = ΔH - TΔS = -RTlnKa).

Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment.

Principle: The binding of a ligand to its target protein can increase the thermal stability of the

protein.[20] In CETSA, cells are treated with the compound of interest, heated to a specific
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temperature to denature and precipitate unstable proteins, and then lysed.[21][22] The amount

of soluble target protein remaining is quantified, typically by Western blotting or other protein

detection methods.[23] An increase in the amount of soluble protein in the presence of the

compound indicates target engagement.[19]

Protocol:

Cell Treatment:

Culture cells (e.g., MCF7) to a suitable confluency.

Treat the cells with various concentrations of BAY-850 or DMSO as a vehicle control for 1-

2 hours at 37°C.[22]

Thermal Challenge:

Aliquot the cell suspension into PCR tubes.

Heat the tubes at a specific temperature (determined from a melt curve, e.g., 56°C) for 3

minutes in a thermocycler, followed by cooling to 4°C.[22]

Cell Lysis and Fractionation:

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

Separate the soluble fraction from the precipitated proteins by centrifugation at high speed

(e.g., 20,000 x g for 20 minutes).

Detection:

Collect the supernatant (soluble fraction).

Analyze the amount of soluble ATAD2 protein by Western blotting using an anti-ATAD2

antibody.

Data Analysis:

Quantify the band intensities from the Western blot.
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Plot the normalized amount of soluble ATAD2 against the logarithm of the BAY-850
concentration to generate a dose-response curve and determine the cellular EC50.

Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy-based technique used to study the dynamics of fluorescently labeled

proteins in living cells, providing insights into their mobility and binding to cellular structures like

chromatin.

Principle: A specific region of a cell expressing a fluorescently tagged protein (e.g., GFP-

ATAD2) is photobleached using a high-intensity laser.[16][24] The recovery of fluorescence in

the bleached region is monitored over time as unbleached fluorescent proteins from the

surrounding area diffuse into it.[25] The rate of recovery is related to the mobility of the protein.

Proteins that are tightly bound to large, immobile structures like chromatin will have a slower

recovery rate.[26] A compound that disrupts this binding will increase the mobile fraction of the

protein, leading to a faster fluorescence recovery.

Protocol:

Cell Preparation:

Transfect cells (e.g., MCF7) with a plasmid encoding a fluorescently tagged full-length

ATAD2 (e.g., GFP-ATAD2).

Plate the cells on glass-bottom dishes suitable for high-resolution microscopy.

Compound Treatment:

Treat the cells with BAY-850 (e.g., 1 µM) or DMSO control for a defined period (e.g., 1

hour) at 37°C.

FRAP Experiment:

Mount the dish on a confocal microscope equipped with an environmental chamber to

maintain 37°C and 5% CO2.

Acquire pre-bleach images of a selected cell nucleus.
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Use a high-intensity laser to photobleach a defined region of interest (ROI) within the

nucleus.

Acquire a time-lapse series of post-bleach images at low laser intensity to monitor the

fluorescence recovery in the ROI.

Data Analysis:

Measure the fluorescence intensity in the bleached ROI, a control region outside the

bleached area, and the background over time.

Normalize the fluorescence intensity in the bleached ROI to correct for photobleaching

during image acquisition.

Plot the normalized fluorescence intensity against time to generate a FRAP curve.

Fit the curve to a suitable model to determine the mobile fraction and the half-maximal

recovery time (t1/2). A decrease in t1/2 in the presence of BAY-850 indicates displacement

of ATAD2 from chromatin.

Mandatory Visualizations
ATAD2 Signaling and Mode of Action of BAY-850
ATAD2 is involved in several oncogenic signaling pathways.[4][5][27] It acts as a transcriptional

coactivator for key cancer-driving transcription factors. BAY-850 inhibits the interaction of the

ATAD2 bromodomain with acetylated histones, thereby disrupting its chromatin-associated

functions.[1]
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Caption: ATAD2 signaling and the inhibitory mechanism of BAY-850.

Experimental Workflow: Biochemical Assays
The following diagram illustrates the general workflow for in vitro biochemical assays like TR-

FRET and AlphaScreen to identify and characterize ATAD2 inhibitors.
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Caption: General workflow for biochemical screening of ATAD2 inhibitors.
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Logical Relationship: Development of BAY-850 as a
Chemical Probe
This diagram outlines the logical progression from target identification to the validation of BAY-
850 as a chemical probe for ATAD2.
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Click to download full resolution via product page

Caption: Logical workflow for the development of BAY-850.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug
Development - PMC [pmc.ncbi.nlm.nih.gov]

2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and
Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

3. researchgate.net [researchgate.net]

4. Emerging oncogene ATAD2: Signaling cascades and therapeutic initiatives - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. mdpi.com [mdpi.com]

6. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration
Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

7. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and
Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]

8. dcreport.org [dcreport.org]

9. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-
coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]

10. documents.thermofisher.com [documents.thermofisher.com]

11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes
(en-US) [huck.psu.edu]

12. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput
Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

13. tools.thermofisher.com [tools.thermofisher.com]

14. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b1191589?utm_src=pdf-body-img
https://www.benchchem.com/product/b1191589?utm_src=pdf-body
https://www.benchchem.com/product/b1191589?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12563300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12563300/
https://en.bio-protocol.org/en/bpdetail?id=5047&type=0
https://en.bio-protocol.org/en/bpdetail?id=5047&type=0
https://www.researchgate.net/publication/362331186_Tumor-Promoting_ATAD2_and_Its_Preclinical_Challenges
https://pubmed.ncbi.nlm.nih.gov/33711386/
https://pubmed.ncbi.nlm.nih.gov/33711386/
https://www.mdpi.com/2218-273X/12/8/1040
https://pubmed.ncbi.nlm.nih.gov/36156777/
https://pubmed.ncbi.nlm.nih.gov/36156777/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3066041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3066041/
https://www.dcreport.org/2025/09/15/understanding-tr-fret-assays-protocols-and-the-role-of-plate-readers/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5815392/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5815392/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/lanthascreen_PPARalpha_competitivebinding_man.pdf
https://www.huck.psu.edu/core-facilities/automated-biological-calorimetry-facility/technical-guides/isothermal-titration-calorimetry
https://www.huck.psu.edu/core-facilities/automated-biological-calorimetry-facility/technical-guides/isothermal-titration-calorimetry
https://pmc.ncbi.nlm.nih.gov/articles/PMC3751221/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3751221/
http://tools.thermofisher.com/content/sfs/manuals/lanthascreen_tr_fret_gr_comp_binding_assay.pdf
https://www.researchgate.net/publication/304054685_AlphaScreen-Based_Assays_Ultra-High-Throughput_Screening_for_Small-Molecule_Inhibitors_of_Challenging_Enzymes_and_Protein-Protein_Interactions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual
Mode of Action - X-Chem [x-chemrx.com]

16. Fluorescence Recovery After Photobleaching (FRAP) | Teledyne Vision Solutions
[teledynevisionsolutions.com]

17. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule
Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

18. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions
[cmi.hms.harvard.edu]

20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA -
Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

22. benchchem.com [benchchem.com]

23. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and
Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

24. Monitoring Dynamic Binding of Chromatin Proteins In Vivo by Fluorescence Recovery
After Photobleaching - PMC [pmc.ncbi.nlm.nih.gov]

25. Analysis of Binding Reactions by Fluorescence Recovery after Photobleaching - PMC
[pmc.ncbi.nlm.nih.gov]

26. Fluorescence Recovery After Photobleaching (FRAP) to Study Nuclear Protein Dynamics
in Living Cells | Springer Nature Experiments [experiments.springernature.com]

27. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator
to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [BAY-850: A Potent and Selective Chemical Probe for
the ATAD2 Bromodomain]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1191589#bay-850-as-a-chemical-probe-for-atad2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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